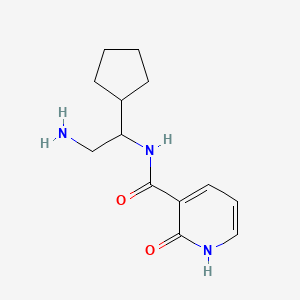![molecular formula C13H16ClNO3 B6644858 3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid, commonly referred to as CBM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CBM is a white crystalline powder that is soluble in water and has a molecular weight of 323.8 g/mol.
作用機序
The mechanism of action of CBM is not fully understood. However, studies have shown that CBM inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CBM also has anti-inflammatory effects and can inhibit the production of inflammatory cytokines. Additionally, CBM has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have various biochemical and physiological effects. Studies have shown that CBM can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. CBM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CBM has been shown to have a positive effect on lipid metabolism and can reduce the risk of cardiovascular disease.
実験室実験の利点と制限
CBM has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. CBM has also been extensively studied for its potential use in various scientific research applications, making it a promising compound for further research. However, one limitation of CBM is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on CBM. One area of research is to further investigate the mechanism of action of CBM, which may lead to the development of more effective therapeutic agents. Additionally, research can focus on the potential use of CBM in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Further studies can also investigate the potential side effects of CBM and its long-term safety profile. Overall, CBM is a promising compound that has the potential to be used in various scientific research applications.
合成法
CBM can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with N-methylglycine. The resulting compound is then subjected to a series of chemical reactions, resulting in the formation of CBM. The synthesis method of CBM is a well-established process and has been described in various scientific journals.
科学的研究の応用
CBM has been studied for its potential use in various scientific research applications. One of the most promising applications of CBM is in the field of cancer research. Studies have shown that CBM has anti-tumor effects and can inhibit the growth of cancer cells. CBM has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, CBM has been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory diseases.
特性
IUPAC Name |
3-[(3-chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7(13(17)18)9(3)15-12(16)10-5-4-6-11(14)8(10)2/h4-7,9H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZMQZCAINZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)

![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)

![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)


![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)